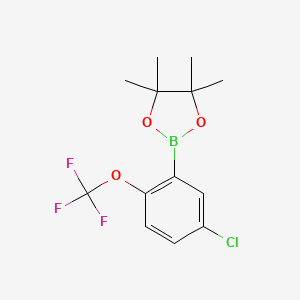
5-Chloro-2-(trifluoromethoxy)phenylboronic acid, pinacol ester
Overview
Description
5-Chloro-2-(trifluoromethoxy)phenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C13H15BClF3O3 and its molecular weight is 322.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
- During SM coupling, the compound undergoes two key steps:
- Palladium (Pd) becomes oxidized by accepting electrons from electrophilic organic groups, forming a new Pd–C bond. Formally nucleophilic organic groups are transferred from boron to palladium, resulting in the formation of the desired carbon–carbon bond .
Biological Activity
5-Chloro-2-(trifluoromethoxy)phenylboronic acid, pinacol ester (CAS No. 1643467-83-7) is a boronic acid derivative notable for its applications in organic synthesis and potential biological activities. This compound is characterized by its trifluoromethoxy group, which may influence its reactivity and interaction with biological systems. The following article discusses the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 5-Chloro-2-(trifluoromethoxy)phenylboronic acid pinacol ester can be represented as follows:
- Molecular Formula : C13H15BClF3O2
- Molecular Weight : 306.52 g/mol
This compound features a boron atom bonded to a phenyl ring substituted with chlorine and trifluoromethoxy groups, along with a pinacol ester moiety.
Biological Activity Overview
Research indicates that boronic acids, including this specific ester, exhibit various biological activities, particularly in the context of enzyme inhibition and medicinal chemistry.
Enzyme Inhibition
Boronic acids are known to interact with serine proteases and other enzymes through the formation of reversible covalent bonds. This property is crucial for developing inhibitors targeting specific pathways in diseases such as cancer and diabetes.
-
Mechanism of Action :
- The boron atom can form a covalent bond with the hydroxyl group of serine residues in active sites of enzymes, effectively inhibiting their activity.
- The trifluoromethoxy group may enhance lipophilicity and metabolic stability, potentially improving the compound's efficacy.
-
Case Studies :
- A study demonstrated that derivatives of phenylboronic acids effectively inhibited proteasome activity in cancer cells, leading to apoptosis (programmed cell death) .
- Another investigation highlighted the use of boronic acids as inhibitors of certain kinases involved in tumor growth, showcasing their potential as anticancer agents .
Research Findings
Several studies have focused on the biological implications of boronic acids:
- Antiparasitic Activity : Research has shown that modifications to the boronic acid structure can enhance antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. For example, certain derivatives exhibited EC50 values significantly lower than those of unmodified compounds .
- Metabolic Stability : The incorporation of polar functional groups has been linked to improved metabolic stability in human liver microsomes, suggesting that 5-Chloro-2-(trifluoromethoxy)phenylboronic acid pinacol ester may have favorable pharmacokinetic properties .
Data Tables
| Study | Activity Assessed | EC50 Value (μM) | Notes |
|---|---|---|---|
| Study 1 | Proteasome Inhibition | <0.1 | Significant apoptosis induction in cancer cells |
| Study 2 | Antiparasitic Activity | 0.010 | Enhanced activity compared to traditional treatments |
| Study 3 | Metabolic Stability | N/A | Improved stability noted with polar substitutions |
Properties
IUPAC Name |
2-[5-chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)9-7-8(15)5-6-10(9)19-13(16,17)18/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQFKWSTTHUHSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















